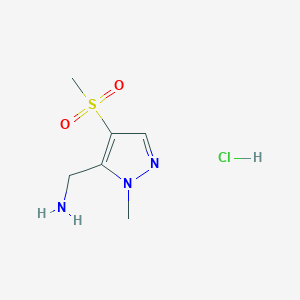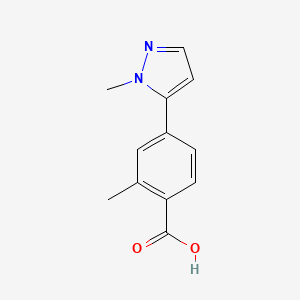
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields. This compound is also known as Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in humans. However,
科学研究应用
2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
作用机制
The mechanism of action of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition leads to the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever. It also has antipyretic properties and can reduce body temperature. Studies have also shown that this compound can inhibit platelet aggregation and reduce the risk of blood clots.
实验室实验的优点和局限性
One of the advantages of using 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid in lab experiments is its availability and affordability. The compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause cell death.
未来方向
There are several future directions for the scientific research of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid. One of the most promising areas of research is in the development of new anticancer drugs based on this compound. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of various types of cancer cells. Another area of research is in the development of new anti-inflammatory drugs based on this compound. This compound has been shown to have potent anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions. Finally, research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 2-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be achieved through various methods. One of the most common methods involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to produce 2-ethyl-3-hydroxy-5,6-dimethylbenzoate. The latter compound is then reacted with hydrazine hydrate to produce 2-ethyl-3-hydroxy-5,6-dimethylbenzohydrazide. The final step involves the reaction of 2-ethyl-3-hydroxy-5,6-dimethylbenzohydrazide with acetic anhydride to produce this compound.
属性
IUPAC Name |
2-methyl-4-(2-methylpyrazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(3-4-10(8)12(15)16)11-5-6-13-14(11)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCIOAKUVRGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)


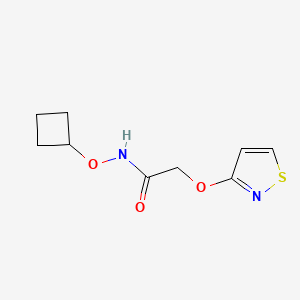
![N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B7437367.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(triazol-1-ylmethyl)morpholin-4-yl]ethanone](/img/structure/B7437373.png)

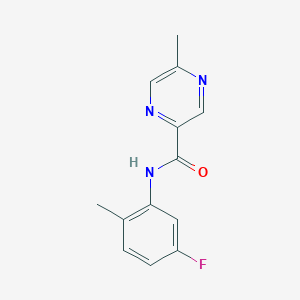
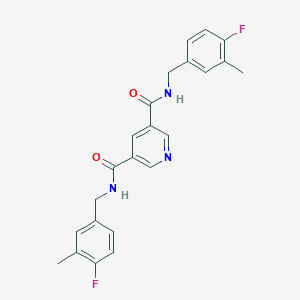
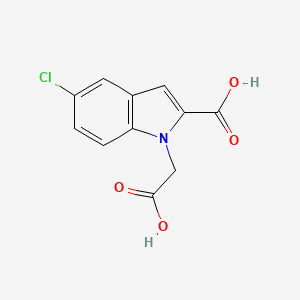
![2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7437415.png)
